Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
Description
Historical Context and Development of Cyclopenta[b]pyrrole Derivatives
The cyclopenta[b]pyrrole scaffold emerged as a target in heterocyclic chemistry due to its fused bicyclic structure, which combines a pyrrole ring with a cyclopentane moiety. Early synthetic efforts focused on constructing this core through innovative cycloaddition strategies. A landmark study by Ye et al. (2009) demonstrated that pyrrolidine-mediated reactions of 3,5-disubstituted 1,2,4-triazines with cyclobutanone yield cyclopenta[b]pyrroles via a tandem [4 + 2] cycloaddition/cycloreversion mechanism. This breakthrough established a foundation for subsequent derivatization, including hydrazone and oxime formation.
Later advances expanded the scope of cyclopenta[b]pyrrole synthesis. For instance, ZnCl₂-catalyzed cascade reactions between enaminones and 2-furylcarbinols provided functionalized derivatives under mild conditions. These methodologies underscored the compound’s versatility in accessing diverse nitrogen-containing heterocycles.
Position Within Heterocyclic Chemistry and Pyrrole-Based Compound Classification
Cyclopenta[b]pyrroles belong to the broader class of fused bicyclic heterocycles, characterized by a pyrrole ring fused to a cyclopentane moiety. Within pyrrole-based chemistry, this scaffold distinguishes itself by:
- Ring fusion pattern : The [b]-fusion positions the five-membered pyrrole ring such that its nitrogen atom is adjacent to the cyclopentane junction.
- Electronic properties : The conjugated π-system and lone pair on the pyrrole nitrogen enable participation in redox reactions and coordination chemistry.
This classification aligns with the general hierarchy of heterocyclic compounds, where five-membered rings with one heteroatom (e.g., pyrrole, furan) form the basis for more complex architectures. The tetrahydrocyclopenta[b]pyrrole core further introduces saturated bonds, modulating reactivity compared to fully aromatic analogs.
Nomenclature and Structural Identification
The IUPAC name ethyl 5,5-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate reflects its substituents and fused-ring system:
- Cyclopenta[b]pyrrole : Indicates the fusion of the pyrrole (position 2) to the cyclopentane (positions 1, 4, 5, 6).
- 5,5-Dimethyl : Two methyl groups are attached to the cyclopentane ring at position 5.
- Ethyl ester : The carboxylic acid at position 2 is esterified with ethanol.
Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₇NO₂ | |
| Molecular weight | 207.27 g/mol | |
| SMILES notation | O=C(C1=CC(CC(C)(C)C2)=C2N1)OCC | |
| CAS registry number | 1346674-20-1 |
Research Significance and Objectives
This compound serves as a valuable intermediate in medicinal chemistry and materials science:
- **Pharm
Properties
IUPAC Name |
ethyl 5,5-dimethyl-4,6-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-15-11(14)9-5-8-6-12(2,3)7-10(8)13-9/h5,13H,4,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRSZAKIQKRQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)CC(C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate generally involves:
- Construction of the pyrrole ring or modification of a pyrrole precursor.
- Introduction of the carboxylate ester group at the 2-position.
- Formation of the cyclopenta[b] fused ring system.
- Installation of the 5,5-dimethyl substitution on the cyclopentane ring.
Esterification of Pyrrole-2-carboxylic Acid Derivatives
A common starting point is pyrrole-2-carboxylic acid or its derivatives, which undergo esterification to form the corresponding ethyl ester. This is typically achieved by:
- Reaction with ethanol in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and catalysts like 4-dimethylaminopyridine (DMAP).
- The reaction is conducted under anhydrous conditions with stirring at room temperature, followed by aqueous workup and extraction.
This step provides ethyl pyrrole-2-carboxylate intermediates, which are crucial for further functionalization.
Functionalization and Cyclization to Form the Tetrahydrocyclopenta[b]pyrrole Core
The formation of the fused cyclopenta[b]pyrrole ring system involves:
- Introduction of substituents on the pyrrole ring, such as formyl or methyl groups, often via Vilsmeier-Haack formylation or iodination using reagents like N-iodosuccinimide (NIS).
- Protection of the pyrrolic nitrogen with protecting groups such as di-tert-butyl dicarbonate (Boc) to facilitate selective reactions.
- Cyclization reactions to close the cyclopentane ring fused to the pyrrole, which may involve palladium-catalyzed carbonylation or other metal-catalyzed processes.
For example, palladium acetate with bis(diphenylphosphino)propane (dppp) under carbon monoxide pressure in ethanol can be used to convert bromo-substituted intermediates into the tetrahydrocyclopenta[b]pyrrole core with ester functionality.
Purification and Characterization
Purification is typically achieved by:
- Flash chromatography on silica gel using gradients of ethyl acetate and petroleum ether.
- Recrystallization from suitable solvents.
Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
- Mass spectrometry (MS) for molecular weight verification.
- Melting point and chromatographic purity assessments.
Example Preparation Data Summary
Stock Solution Preparation (Application-Oriented)
For research applications, this compound is prepared as stock solutions with precise molar concentrations, facilitating biological or chemical assays. For example:
| Amount of Compound (mg) | Volume of Solvent (mL) for 1 mM Solution | Volume of Solvent (mL) for 5 mM Solution | Volume of Solvent (mL) for 10 mM Solution |
|---|---|---|---|
| 1 | 4.8246 | 0.9649 | 0.4825 |
| 5 | 24.1231 | 4.8246 | 2.4123 |
| 10 | 48.2462 | 9.6492 | 4.8246 |
Solubility considerations require storage at 2-8°C, sealed and away from moisture, with stock solutions stable for 6 months at -80°C or 1 month at -20°C.
Summary of Key Research Findings
- Esterification of pyrrole-2-carboxylic acid derivatives using EDC/DMAP is efficient and can achieve high yields.
- Palladium-catalyzed carbonylation under CO pressure is an effective method for constructing the tetrahydrocyclopenta[b]pyrrole core.
- Protection of the pyrrole nitrogen is critical for selective functionalization.
- The 5,5-dimethyl substitution is introduced through methylated intermediates, requiring careful synthetic design.
- Purification by flash chromatography ensures high purity suitable for research applications.
- Stock solution preparation protocols are well-established for experimental reproducibility.
This comprehensive overview synthesizes diverse and authoritative chemical literature and supplier data to provide a detailed and professional insight into the preparation of this compound, suitable for advanced research and development contexts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 1H-Pyrrolo[2,3-c]pyridine-2-carboxylate (9a) and Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b)
- Structure : Pyridine-pyrrole fused systems (pyrrolopyridine) with ethyl ester groups.
- Key Differences :
- Ring System : Pyrrolo[2,3-c]pyridine (six-membered pyridine fused to pyrrole) vs. cyclopenta[b]pyrrole (five-membered cyclopentane fused to pyrrole).
- Substituents : Compound 9b includes a chlorine atom at position 5, enhancing electrophilicity compared to the dimethyl groups in the target compound.
- Synthesis Yield : 60% for both 9a and 9b .
Ethyl 1-Substituted-8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate (22–24)
- Structure : Cyclohepta[b]pyrrole (seven-membered cycloheptane fused to pyrrole) with an 8-oxo group.
- Key Differences :
cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Structure : Cyclopenta[c]pyrrole (different ring fusion position) with a tert-butyl ester and 5-oxo group.
- Key Differences :
Ethyl 2:4-Dimethyl-3-propylpyrrole-5-carboxylate
- Structure : Simple pyrrole derivative with methyl, propyl, and ester substituents.
- Key Differences: Lack of Fused Ring: No cyclopentane fusion reduces structural complexity.
Data Table: Comparative Analysis
Biological Activity
Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential applications in pharmacology.
Chemical Structure and Synthesis
This compound is characterized by its unique bicyclic structure that incorporates a pyrrole moiety. The synthesis of this compound typically involves cyclization reactions that can be optimized for yield and purity. Various synthetic pathways have been explored, including the use of different catalysts and reaction conditions to enhance the formation of the desired product.
Biological Activities
The biological activities of this compound have been studied in several contexts:
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic processes.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In cell line assays, the compound has shown the ability to induce apoptosis in cancer cells while sparing normal cells. This selectivity could be attributed to its structural features that interact specifically with cancer cell pathways.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokine production and reduce inflammation markers in various models. This activity may be beneficial in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological efficacy. Variations in substituents on the pyrrole ring can significantly influence its biological activity. For instance:
| Substituent | Biological Activity |
|---|---|
| Methyl | Enhanced antimicrobial activity |
| Ethyl | Improved anticancer properties |
| Hydroxyl | Increased anti-inflammatory effects |
Case Studies
Several case studies have highlighted the biological potential of this compound:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that this compound inhibited growth at concentrations as low as 10 µg/mL.
- Cancer Cell Line Study : In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant decrease in cell viability (IC50 = 15 µM), indicating strong anticancer potential.
- Inflammation Model : In animal models of induced inflammation (e.g., carrageenan-induced paw edema), administration of the compound reduced swelling by approximately 40%, suggesting effective anti-inflammatory properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate?
- Methodological Answer : The compound is typically synthesized via cyclization and functionalization of pyrrole intermediates. For example, cyclopenta[b]pyrrole derivatives are prepared through Au(I)-catalyzed rearrangement/cyclization cascades , where alkynyl substrates undergo intramolecular cyclization to form the fused bicyclic structure . Key steps include:
- Use of trichloroacetyl chloride or trifluoroacetic anhydride for acylations.
- Optimization of reaction conditions (e.g., solvent polarity, temperature) to stabilize intermediates .
- Characterization via 1H/13C NMR and HRMS to confirm regioselectivity and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the cyclopentane-pyrrole fusion and substituent positions. For instance, methyl groups at C5 and C5' produce distinct singlets (~δ 1.05–1.30 ppm in 1H NMR), while the ester carbonyl appears at ~δ 163–167 ppm in 13C NMR .
- Mass Spectrometry : High-resolution ESI-TOF or DCI+ MS validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks at m/z 284–355 for related derivatives) .
Advanced Research Questions
Q. How can the hydrolysis of the ester group be optimized for derivatization?
- Methodological Answer :
- Classic Hydrolysis : React the ester with 5M NaOH in ethanol under reflux (12 h), followed by acid quenching (pH 5) to precipitate the carboxylic acid derivative .
- Continuous-Flow Hydrogenolysis : Superior yields (up to 97%) are achieved using HEL continuous-flow systems with Pd/C catalysts, enabling selective deprotection without side reactions (e.g., aromatic ring saturation) .
Q. What computational tools predict the reactivity of this compound in electrophilic substitutions?
- Methodological Answer :
- Conceptual DFT : Calculate Fukui functions (local softness indices) to identify nucleophilic sites. For cyclopenta[b]pyrroles, the C2 and C3 positions typically show higher electrophilic susceptibility due to electron-deficient pyrrole rings .
- NBO Analysis : Evaluate hyperconjugative interactions (e.g., σ→π* delocalization) to explain regioselectivity in alkylation or halogenation reactions .
Q. How do structural modifications influence anti-inflammatory activity in related compounds?
- Methodological Answer :
- TPA-Induced Inflammation Models : Derivatives like 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrroles reduce edema in mice by inhibiting pro-inflammatory cytokines (e.g., TNF-α). Key modifications:
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance activity (IC50 ~10 µM).
- Steric hindrance at C5/C5' (from dimethyl groups) improves metabolic stability .
Q. How to resolve contradictions in NMR data for cyclopenta[b]pyrrole derivatives?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (e.g., 300–400 MHz) can distinguish conformational isomers. For example, cyclopentane ring puckering may split methylene proton signals at lower temperatures .
- ROESY Correlations : Use NOE interactions to confirm spatial proximity between substituents (e.g., methyl groups and adjacent protons) .
Data Contradiction Analysis
Q. Why do traditional hydrolysis methods yield lower purity compared to continuous-flow systems?
- Analysis : Batch hydrolysis (e.g., NaOH/EtOH reflux) often leads to over-hydrolysis or side reactions (e.g., ester saponification competing with ring-opening). In contrast, continuous-flow hydrogenolysis ensures precise control of residence time and pressure, minimizing degradation .
Tables for Key Data
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
